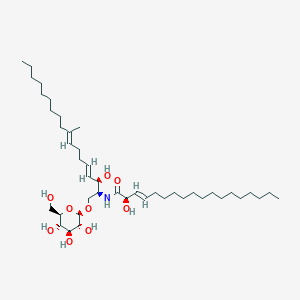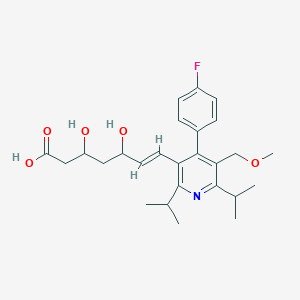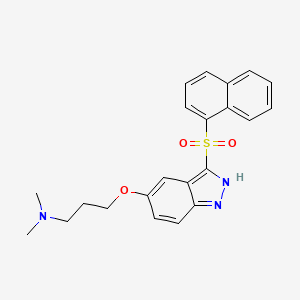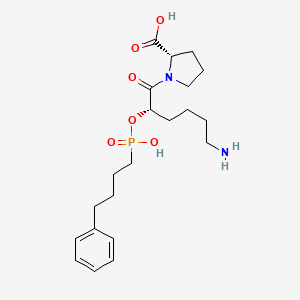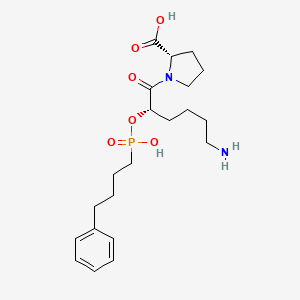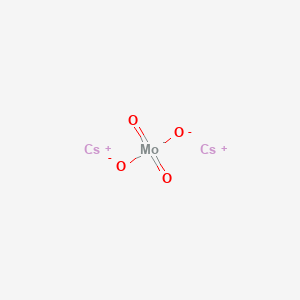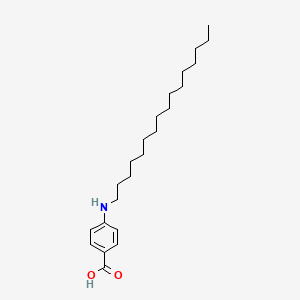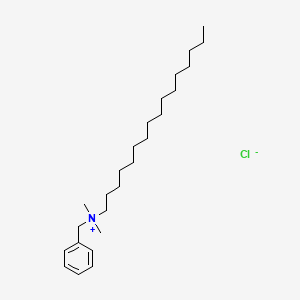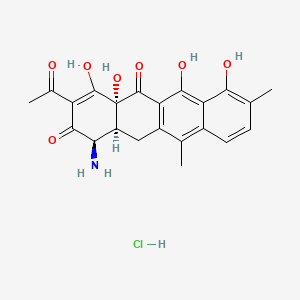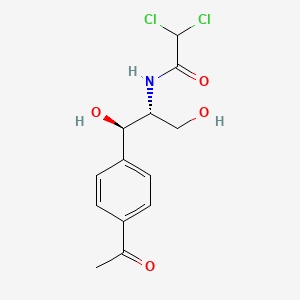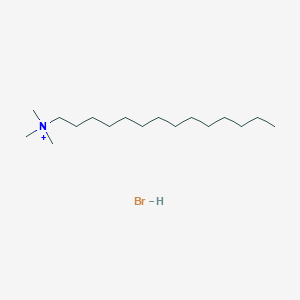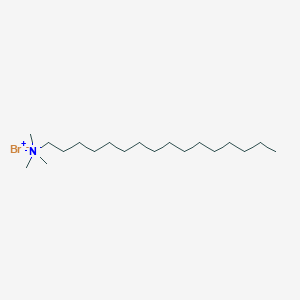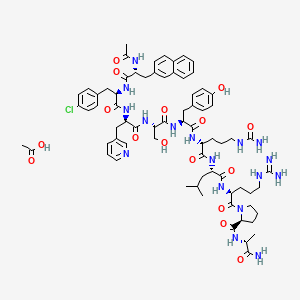![molecular formula C16H24N4O4 B1668485 2-Acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid CAS No. 96611-32-4](/img/structure/B1668485.png)
2-Acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CGP 22979 is a renal selective vasodilator prodrug.
Applications De Recherche Scientifique
Glycopeptide and Glycoprotein Studies
The compound has been used in the study of glycopeptides and glycoproteins, particularly in the context of hydrazinolysis-N-reacetylation procedures. Bendiak and Cumming (1985) investigated its role in the production of beta-acetohydrazide derivatives and subsequent conversion to 2-acetamido-2-deoxy-D-glucose under acidic conditions, revealing its utility in the modification and analysis of glycopeptides and glycoproteins (Bendiak & Cumming, 1985).
Synthesis of Hydrazinyl Pseudo-Peptides
Fathi et al. (2014) demonstrated the use of this compound in the synthesis of hydrazinyl pseudo-peptides, highlighting its potential in creating compounds with high hydrogen-bonding potential and multiple amide bonds (Fathi et al., 2014).
Development of Novel Acetamides
Karpina et al. (2019) used the compound in the synthesis of new acetamides, contributing to the development of diverse functionalized triazolopyridine derivatives. Their work emphasizes the compound's role in expanding the range of synthetic methodologies for functionalized heterocyclic compounds (Karpina et al., 2019).
Oxidation Reactions
Mercadante et al. (2013) reported the synthesis of acetamido-derivatives using 2-Acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid in oxidative reactions. Their work showcased its utility in creating effective oxidation reagents, useful in various organic synthesis applications (Mercadante et al., 2013).
Propriétés
Numéro CAS |
96611-32-4 |
|---|---|
Nom du produit |
2-Acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid |
Formule moléculaire |
C16H24N4O4 |
Poids moléculaire |
336.39 g/mol |
Nom IUPAC |
2-acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H24N4O4/c1-3-4-5-12-6-8-14(17-10-12)19-20-15(22)9-7-13(16(23)24)18-11(2)21/h6,8,10,13H,3-5,7,9H2,1-2H3,(H,17,19)(H,18,21)(H,20,22)(H,23,24) |
Clé InChI |
ZVMNGAWJFSGAOZ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CN=C(C=C1)NNC(=O)CCC(C(=O)O)NC(=O)C |
SMILES canonique |
CCCCC1=CN=C(C=C1)NNC(=O)CCC(C(=O)O)NC(=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CGP 22979; CGP-22979; CGP22979. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




